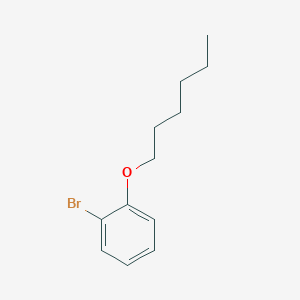

1-Bromo-2-(hexyloxy)benzene

Description

Significance of Aryl Ethers in Contemporary Chemical Research

Aryl ethers, a class of organic compounds characterized by an oxygen atom connecting an aryl group and an alkyl or another aryl group, are of paramount importance in modern chemical research. fiveable.me Their structural motif is a key feature in a wide array of pharmaceuticals, agrochemicals, and advanced materials. The ether linkage, while generally stable, can influence the electronic properties of the aromatic ring and participate in specific chemical transformations.

The synthesis of aryl ethers has been a long-standing area of focus in organic chemistry, with classic methods like the Williamson ether synthesis being continually refined and newer, more efficient protocols being developed. fiveable.mersc.org Modern synthetic strategies often employ transition-metal catalysis, such as copper- or palladium-catalyzed cross-coupling reactions, to form the C-O bond with high efficiency and selectivity under mild conditions. organic-chemistry.orgorganic-chemistry.org These advancements have expanded the accessibility and diversity of aryl ether structures available to chemists. The presence of the aromatic ring and the ether functionality makes them versatile intermediates, allowing for further functionalization through reactions like electrophilic aromatic substitution. fiveable.me

Contextualizing Halogenated Alkoxybenzenes in Synthetic Chemistry

Within the broad class of aryl ethers, halogenated alkoxybenzenes represent a particularly valuable subclass for synthetic chemists. These compounds contain both an alkoxy group (-OR) and a halogen atom (F, Cl, Br, I) attached to the aromatic ring. This dual functionality provides a powerful handle for constructing complex molecular architectures.

The halogen atom serves as a versatile reactive site, primarily for cross-coupling reactions. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen. scielo.br This capability is fundamental to the assembly of complex organic molecules from simpler precursors. The alkoxy group, on the other hand, acts as an electron-donating group, which activates the aromatic ring towards electrophilic substitution and influences the regioselectivity of these reactions. researchgate.net The specific nature of the halogen and the alkoxy group can be tuned to modulate the reactivity and physical properties of the molecule, making halogenated alkoxybenzenes highly adaptable building blocks in targeted synthesis. nsf.gov

Scope and Research Significance of 1-Bromo-2-(hexyloxy)benzene

This compound is an aromatic halide that serves as a significant intermediate in organic synthesis. biosynth.com Its structure, featuring an ortho-disubstituted pattern with a bromo group and a hexyloxy group, provides a specific steric and electronic environment that directs its reactivity. The hexyloxy group enhances the solubility of the compound and its derivatives in organic solvents, which is a practical advantage in solution-based chemical processing.

The primary research significance of this compound lies in its utility as a precursor for more complex molecules. The bromo substituent is a key functional group for engaging in various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 2-position of the hexyloxybenzene core. For instance, it can undergo aminocarbonylation reactions with carbon monoxide and a halide to yield primary amides, which are valuable precursors for pharmaceuticals and dyes. biosynth.com

Furthermore, compounds like this compound are instrumental in the synthesis of advanced materials. For example, related structures are used to create difunctional triphenylenes, which are precursors to liquid-crystalline materials. conicet.gov.ar The controlled synthesis and subsequent reaction of such halogenated alkoxybenzenes are critical steps in building the complex, polycyclic aromatic systems required for these applications.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 105474-59-7 biosynth.com |

| Molecular Formula | C₁₂H₁₇BrO biosynth.com |

| Molecular Weight | 257.17 g/mol biosynth.com |

| Canonical SMILES | CCCCCCOC1=CC=CC=C1Br biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-hexoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9H,2-4,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEVDESICZHIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 2 Hexyloxy Benzene and Its Analogues

Etherification Approaches for Phenols and Aryl Halides

The formation of the ether bond is a critical step in synthesizing 1-Bromo-2-(hexyloxy)benzene. This can be achieved by coupling a hexyloxy group with a brominated aromatic ring or by attaching a hexyl group to a 2-bromophenol (B46759) derivative.

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of ether formation and remains a widely used method in both laboratory and industrial settings. byjus.comwikipedia.org The reaction typically proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile to displace a halide from an organohalide. byjus.comwikipedia.org For the synthesis of this compound, the most direct Williamson approach involves the reaction of a 2-bromophenoxide salt with a hexyl halide, such as 1-bromohexane (B126081) or 1-chlorohexane. byjus.com

The reaction begins with the deprotonation of 2-bromophenol using a suitable base to form the more nucleophilic 2-bromophenoxide. jk-sci.com The choice of base is crucial; strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective, as are weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), particularly for more acidic phenols. jk-sci.comresearchgate.net The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation but not the nucleophile, thus enhancing its reactivity. jk-sci.commasterorganicchemistry.com

Key considerations for a successful Williamson ether synthesis include:

Nature of the Alkyl Halide : The reaction works best with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com Secondary and tertiary alkyl halides are prone to undergo E2 elimination as a competing side reaction, leading to the formation of alkenes instead of the desired ether. jk-sci.commasterorganicchemistry.com

Steric Hindrance : Significant steric hindrance around the reaction sites can impede the SN2 backside attack, reducing the reaction rate and yield. byjus.com

C-alkylation vs. O-alkylation : Phenoxides are ambident nucleophiles and can undergo alkylation at the carbon atom (C-alkylation) as a side reaction, although O-alkylation is generally favored. jk-sci.com

Modifications to the classical protocol have been developed to improve yields and reaction conditions. Solvent-free methods, for instance, offer an environmentally friendly alternative, where phenols react with alkylating agents in the presence of a solid base like K₂CO₃, often with high chemoselectivity. researchgate.net Phase-transfer catalysis is another enhancement that facilitates the reaction between a water-soluble nucleophile and an organic-soluble electrophile. jk-sci.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Aryl Ethers

| Phenol (B47542) Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenol | Dimethylsulfate | K₂CO₃ | Solvent-free | 60°C | High | researchgate.net |

| 2-Bromophenol | 1-Bromohexane | NaH | DMF | Room Temp → Heat | Typical | General Protocol jk-sci.commasterorganicchemistry.com |

| Phenol | 1-Chlorohexane | NaH | THF | Reflux | High | Control experiment for nanoparticle functionalization tandfonline.com |

| Electron-poor phenols | Benzyl chloride | NaHCO₃ / K₂CO₃ | Solvent-free | Low Temp | Excellent | researchgate.net |

When direct SN2 substitution on an aryl halide is required, as in the reaction between a phenol and an unactivated aryl halide like 1,2-dibromobenzene (B107964), the Williamson synthesis is not feasible. sciencemadness.org In these cases, transition metal-catalyzed cross-coupling reactions are indispensable. The primary methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification.

Ullmann Condensation: First reported by Fritz Ullmann, this reaction involves the copper-promoted coupling of an aryl halide with an alcohol or phenol to form an aryl ether. wikipedia.orgunion.edu The traditional Ullmann reaction requires harsh conditions, such as high temperatures (often over 200°C), polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and stoichiometric amounts of copper metal or copper salts. wikipedia.org The reaction is generally more effective for aryl iodides and bromides, particularly those activated by electron-withdrawing groups. wikipedia.orgarkat-usa.org

Modern advancements have led to the development of milder, catalytic versions of the Ullmann reaction. These protocols often employ soluble copper(I) sources, such as copper(I) iodide (CuI), along with ligands that stabilize the copper catalyst and facilitate the reaction. union.eduarkat-usa.org Diamine ligands, such as N,N'-dimethyl-1,2-cyclohexanediamine, have proven particularly effective in promoting the coupling of aryl halides with a wide range of alcohols, sometimes even at room temperature. chemrxiv.orgresearchgate.net A plausible Ullmann synthesis of this compound could involve the reaction of 1,2-dibromobenzene with 1-hexanol (B41254) in the presence of a copper catalyst and a base.

Buchwald-Hartwig Etherification: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully adapted for the synthesis of aryl ethers. nih.govwikipedia.orgorganic-chemistry.org This methodology offers a powerful alternative to the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope. organic-chemistry.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the alkoxide, and finally, reductive elimination to yield the aryl ether and regenerate the Pd(0) catalyst. nih.govwikipedia.org

The success of the Buchwald-Hartwig etherification is highly dependent on the choice of ligand. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as biarylphosphines developed in the Buchwald lab, are commonly used to promote the challenging reductive elimination step. organic-chemistry.orgnih.gov This method can be used to couple various aryl halides, including bromides, with primary and secondary alcohols. wikipedia.orgnih.gov

Table 2: Comparison of Catalytic Systems for Aryl Ether Synthesis

| Reaction Type | Catalyst | Ligand | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|---|

| Ullmann Condensation (Modern) | CuI | Diamine or Phenanthroline | K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane | Inexpensive metal; effective for aryl iodides/bromides. | union.eduarkat-usa.orgacs.org |

| Buchwald-Hartwig Etherification | Pd(OAc)₂ or Pd₂(dba)₃ | Biaryl Phosphines (e.g., RuPhos, XPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane | Broad scope, milder conditions, high functional group tolerance. | nih.govorganic-chemistry.orgnih.gov |

| Room-Temp Cu-Catalyzed Etherification | Cu(I) Source | N¹,N²-diarylbenzene-1,2-diamine | K₃PO₄ | Toluene | Operates at room temperature; tolerates acidic functional groups. | chemrxiv.orgresearchgate.net |

Aromatic Bromination and Halogenation Strategies

An alternative synthetic strategy involves introducing the bromine atom onto a pre-existing alkoxybenzene or a related precursor. This requires careful control of regioselectivity to ensure the bromine is installed at the correct position on the aromatic ring.

The synthesis can commence from 2-(hexyloxy)phenol, which can be prepared by the mono-etherification of catechol. conicet.gov.ar The subsequent step is the electrophilic aromatic bromination of this intermediate. The hydroxyl (-OH) and hexyloxy (-O-Hex) groups are both strong activating, ortho-, para-directing groups. In 2-(hexyloxy)phenol, the position para to the powerful hydroxyl group (position 4) is highly activated and is the most likely site for bromination. This would lead to 4-bromo-2-(hexyloxy)phenol. conicet.gov.ar To obtain the target this compound, one would need to start from a different precursor, such as hexyloxybenzene, and control the bromination.

For a substrate like hexyloxybenzene, the hexyloxy group directs incoming electrophiles to the ortho and para positions. A mixture of 2-bromo-1-(hexyloxy)benzene and 4-bromo-1-(hexyloxy)benzene would be expected. The ratio of these isomers is influenced by steric and electronic factors. nih.govresearchgate.net The bulky hexyloxy group may sterically hinder the ortho positions to some extent, potentially favoring the formation of the para-isomer.

Various brominating agents can be employed, including molecular bromine (Br₂), often with a Lewis acid catalyst, or N-bromosuccinimide (NBS), which can provide a low concentration of Br₂ and minimize side reactions. A study on the bromination of alkoxybenzenes in aqueous solution highlighted that reactivity and regioselectivity are influenced by both steric and electronic effects of the substituent. nih.govresearchgate.net For example, a method for producing 4-bromoethoxybenzene in 90% yield involved treating ethoxybenzene with bromine and hydrogen peroxide in acetic acid. sci-hub.se Careful selection of the brominating reagent and reaction conditions is paramount for achieving high regioselectivity. tandfonline.com

Halogen exchange reactions, particularly the aromatic Finkelstein reaction, provide a method to convert more readily available aryl halides (like chlorides or iodides) into the desired aryl bromide. frontiersin.org This can be a valuable strategy if, for example, 1-chloro-2-(hexyloxy)benzene were a more accessible starting material.

These transformations are typically catalyzed by copper or nickel complexes. organic-chemistry.orgacs.orgnih.gov A mild and general method for converting aryl bromides to aryl iodides was developed using catalytic copper(I) iodide (CuI) with a diamine ligand and sodium iodide (NaI) as the iodide source. organic-chemistry.orgacs.org While this specific reaction converts a bromide to an iodide, the underlying principle of halogen exchange can be applied in reverse. Nickel(II) halides have been used to facilitate the conversion of aryl iodides and chlorides into aryl bromides. thieme-connect.com For instance, heating an aryl iodide with nickel(II) bromide in DMF can smoothly provide the corresponding aryl bromide. frontiersin.orgnih.gov These reactions are driven by equilibria influenced by factors like the relative solubility of the halide salts involved. acs.org

Multi-step Synthesis Design from Benzene (B151609) Precursors

Designing a synthesis from a simple, inexpensive starting material like benzene requires careful strategic planning, paying close attention to the order of reactions to ensure the correct substitution pattern on the aromatic ring. The directing effects of substituents are the guiding principle in this process.

A highly plausible and efficient multi-step synthesis for this compound starting from benzene would be:

Benzene to Phenol : Industrial processes like the Cumene process or laboratory-scale methods can be used to synthesize phenol from benzene.

Phenol to 2-Bromophenol : The hydroxyl group of phenol is a strong ortho-, para-director. Monobromination of phenol can yield a mixture of 2-bromophenol and 4-bromophenol (B116583). The ortho-isomer can be separated, or reaction conditions can be optimized to favor its formation.

2-Bromophenol to this compound : The final step is a classic Williamson ether synthesis. 2-Bromophenol is deprotonated with a base (e.g., K₂CO₃, NaH) and reacted with a hexyl halide (e.g., 1-bromohexane) to form the target ether. byjus.comwikipedia.org

This sequence is logical because it installs the substituents in an order that leverages their directing effects to achieve the desired 1,2-disubstitution pattern. Attempting to brominate hexyloxybenzene would likely lead to a mixture of ortho and para isomers that would require separation. Starting with the bromination of phenol allows for the separation of the 2-bromophenol intermediate before the final etherification step.

Sequential Functionalization Routes

The synthesis of this compound and its analogues is often achieved through sequential functionalization, a strategy where functional groups are introduced in a stepwise manner onto a simpler starting molecule. A primary and effective method for creating the ether linkage in these compounds is the Williamson ether synthesis. libretexts.orglibretexts.org This reaction involves the coupling of an alkoxide with an alkyl halide. libretexts.orglibretexts.org

For the specific synthesis of this compound, a common route begins with 2-bromophenol. conicet.gov.ararizona.edu The phenolic hydroxyl group is deprotonated by a base to form a more nucleophilic phenoxide. This intermediate then reacts with an n-hexyl halide, such as 1-bromohexane, in an SN2 reaction to yield the final product. conicet.gov.ared.gov The choice of base and solvent is critical for optimizing the reaction conditions.

A detailed synthetic procedure involves the partial substitution of catechol, followed by bromination of the resulting 2-hexyloxyphenol at the para position. conicet.gov.ar Careful control of the reaction temperature is necessary during bromination to prevent the formation of polybrominated byproducts. conicet.gov.ar This method is often preferred over iodination, as iodinating agents can oxidize the alkoxy chains. conicet.gov.ar

Analogues of this compound can be synthesized by varying the starting materials. For instance, using different alkyl halides (e.g., 1-bromopentane, 1-bromo-3-methylbutane) in the Williamson ether synthesis with 4-bromophenol leads to a variety of 1-bromo-4-(alkoxy)benzene analogues. ed.gov Similarly, starting with different bromophenols allows for the introduction of the bromo substituent at various positions on the benzene ring.

Another approach to sequential functionalization involves transition metal-catalyzed C-H functionalization. nih.gov This modern technique allows for the direct introduction of substituents onto the aromatic ring, offering an alternative to classical methods. For example, a two-step sequential bromination/oxygenation protocol has been developed for the synthesis of meta-bromophenol derivatives from aryl iodides, which could serve as precursors for alkoxybenzene derivatives. nih.gov Palladium-catalyzed reactions, such as the Barluenga–Valdés cross-coupling, can be used to form Csp²–Csp² bonds, followed by cyclization to create more complex analogues like 3-arylbenzofurans from bromophenol derivatives. acs.org

The following table outlines a representative sequential synthesis for an analogue, 4-Bromo-2-(hexyloxy)phenol, which highlights the stepwise nature of these routes.

Table 1: Sequential Synthesis of 4-Bromo-2-(hexyloxy)phenol

| Step | Starting Material | Reagent(s) | Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Catechol | 1-Bromohexane, Base | 2-(Hexyloxy)phenol | Partial substitution to form the ether. |

Stereochemical Considerations in Synthetic Pathways

Stereochemistry becomes a critical consideration in the synthesis of analogues of this compound when a chiral center is present in the molecule. The parent compound itself is achiral. However, chirality can be introduced, for example, through the alkoxy chain (e.g., using a chiral alcohol like (S)-2-hexanol) or by substituents on the aromatic ring.

The Williamson ether synthesis, being an SN2 reaction, proceeds with a predictable inversion of stereochemistry at the alkyl halide's electrophilic carbon. libretexts.org If a chiral primary alkyl halide is used, the configuration of the resulting ether's chiral center will be inverted relative to the starting halide. This principle is fundamental for controlling the stereochemical outcome when the chirality resides on the alkyl group.

When synthesizing more complex, chiral analogues, stereoselective methods are employed. These can involve the use of chiral auxiliaries, chiral catalysts, or biocatalysis. magtech.com.cnmdpi.combeilstein-journals.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral starting material to direct the stereochemical course of a reaction. For instance, chiral amines can be used to form enantiopure enamines from β-ketoesters, which can then be functionalized. mdpi.com After the desired stereocenter is created, the auxiliary is removed, yielding an enantioenriched product.

Asymmetric Catalysis: Transition metal catalysts paired with chiral ligands are widely used to achieve high enantioselectivity. Nickel-catalyzed asymmetric synthesis has been successfully used to create chiral chromans, which are structurally related to alkoxybenzene derivatives. chemrxiv.org In these reactions, a chiral phosphine ligand, such as (R)-AntPhos, can induce high levels of stereocontrol. chemrxiv.org Similarly, palladium-catalyzed reactions can be rendered stereoselective for the synthesis of complex cyclic structures. acs.org

Biocatalysis: Enzymes and whole-cell systems offer a green and highly selective alternative for producing chiral compounds. magtech.com.cn The asymmetric bioreduction of aryl ketones is a well-established method for synthesizing enantiopure chiral aryl alcohols, which can then be used as precursors in ether synthesis. magtech.com.cn This approach takes advantage of the high stereoselectivity of enzymes like reductases to produce alcohols with very high enantiomeric excess.

A convergent and stereoselective synthesis has been developed for chiral cyclopentyl and cyclohexyl analogues of biologically relevant molecules, demonstrating the power of these methods. psu.edu The route often starts with the stereospecific functionalization of a simple cyclic alkene, followed by the introduction of other functional groups, ensuring the final product has the desired three-dimensional structure. psu.edu

The following table lists the chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-bromo-3-methylbutane |

| 1-Bromohexane |

| 1-bromopentane |

| 2-Bromo-4-(tert-butyl)-1-nitrobenzene |

| 1-bromo-2-nitro-4-(trifluoromethyl)benzene |

| 2-bromophenol |

| 2-hexyloxyphenol |

| 3-arylbenzofurans |

| 4-Bromo-2-(hexyloxy)phenol |

| 4-bromophenol |

| (R)-AntPhos |

| Catechol |

| Dichloromethane |

| β-ketoesters |

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The introduction of an electrophile to the benzene ring of 1-Bromo-2-(hexyloxy)benzene is significantly influenced by the directing and activating or deactivating effects of the existing substituents.

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the combined effects of the hexyloxy and bromo groups.

Hexyloxy Group (-OC₆H₁₃): The hexyloxy group is an alkoxy group, which is a strong activating group and an ortho, para-director. The oxygen atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. This resonance effect is most pronounced at the ortho and para positions.

Bromo Group (-Br): The bromine atom is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because of the resonance effect, where its lone pairs can be donated to the ring, stabilizing the arenium ion intermediate when the electrophile attacks the ortho or para positions.

In this compound, the two substituents are in an ortho relationship. The hexyloxy group, being a stronger activating group than the deactivating bromo group, will predominantly control the position of further substitution. The possible positions for electrophilic attack are C4 (para to the hexyloxy group and meta to the bromo group) and C6 (ortho to the hexyloxy group and ortho to the bromo group). Due to steric hindrance from the adjacent bromo and bulky hexyloxy groups, electrophilic attack at the C6 position is generally disfavored. Therefore, the major product of electrophilic aromatic substitution on this compound is expected to be the one where the electrophile is introduced at the C4 position, which is para to the strongly activating hexyloxy group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Influence of Hexyloxy Group | Influence of Bromo Group | Expected Product Distribution |

| C4 (para to -OC₆H₁₃) | Activating, para-directing | Deactivating, meta-directing | Major Product |

| C6 (ortho to -OC₆H₁₃) | Activating, ortho-directing | Deactivating, ortho-directing | Minor Product (due to steric hindrance) |

| C3, C5 (meta to -OC₆H₁₃) | Deactivating (inductive) | Deactivating, meta or para-directing | Negligible |

Friedel-Crafts Reactions and Related Functionalizations

Friedel-Crafts reactions, which include alkylation and acylation, are a class of electrophilic aromatic substitution used to form new carbon-carbon bonds. jk-sci.com

Friedel-Crafts Alkylation: This reaction introduces an alkyl group to the aromatic ring. However, it is prone to issues such as polyalkylation and carbocation rearrangements. thermofisher.com In the case of this compound, the activating hexyloxy group would promote the reaction, but also increase the likelihood of multiple alkylations.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, typically AlCl₃. chemistrysteps.com The resulting acylbenzene is deactivated towards further substitution, thus preventing polyacylation. thermofisher.com For this compound, acylation is expected to occur primarily at the C4 position. The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. chemistrysteps.com

Table 2: Expected Products of Friedel-Crafts Acylation of this compound

| Reactants | Catalyst | Major Product |

| This compound + Acetyl chloride | AlCl₃ | 1-(4-Bromo-3-(hexyloxy)phenyl)ethan-1-one |

| This compound + Propionyl chloride | AlCl₃ | 1-(4-Bromo-3-(hexyloxy)phenyl)propan-1-one |

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. Unlike EAS, SNAr is favored by the presence of strong electron-withdrawing groups. libretexts.org

The most common mechanism for SNAr is the addition-elimination mechanism. This involves a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring.

For this compound, the bromine atom could potentially act as a leaving group. However, the benzene ring is not activated by any strong electron-withdrawing groups, which are typically required to stabilize the negative charge of the Meisenheimer complex. libretexts.org

The hexyloxy group is an electron-donating group, which increases the electron density on the aromatic ring, making it less susceptible to nucleophilic attack. The bromine atom has an electron-withdrawing inductive effect, but this is not strong enough to significantly activate the ring for SNAr, especially in the absence of other strong electron-withdrawing groups like a nitro group (-NO₂). Therefore, this compound is generally unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. For SNAr to occur, harsh reaction conditions or the presence of a very strong nucleophile would be necessary, potentially proceeding through a benzyne (B1209423) mechanism. govtpgcdatia.ac.in

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it a suitable substrate for various palladium-catalyzed coupling reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. This compound can react with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds.

Heck Reaction: The Heck reaction is the coupling of an unsaturated halide with an alkene to form a substituted alkene. nsf.gov this compound can be coupled with alkenes like styrene (B11656) or acrylates. The reaction typically proceeds with a palladium catalyst and a base. nsf.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a C-N bond. libretexts.org this compound can be coupled with various primary or secondary amines to yield N-aryl products. organic-chemistry.org

Table 3: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |

| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Stilbene derivative |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | Diphenylamine derivative |

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.govlibretexts.org For this compound, this reaction serves as a key method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl substituents at the 2-position of the hexyloxybenzene core.

The generally accepted mechanism involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Initially, a palladium(0) complex undergoes oxidative addition to the carbon-bromine bond of this compound. This is followed by transmetalation with a boronic acid or ester in the presence of a base. organic-chemistry.org The final step, reductive elimination, forms the new C-C bond and regenerates the active palladium(0) catalyst. yonedalabs.com The reaction's versatility is enhanced by the mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.gov

Table 1: Typical Components of a Suzuki-Miyaura Coupling Reaction

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid, Alkylboronic ester | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Catalyst for C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene (B28343), Dioxane, DMF, often with water | Solubilizes reactants and catalyst |

Sonogashira Coupling in Alkynylbenzene Synthesis

The Sonogashira coupling is an essential method for the synthesis of alkynylarenes and conjugated enynes by reacting a vinyl or aryl halide with a terminal alkyne. researchgate.netgelest.com This reaction, when applied to this compound, facilitates the direct introduction of an alkynyl group, leading to the formation of 1-(alkynyl)-2-(hexyloxy)benzene derivatives. These products are valuable intermediates in the synthesis of more complex conjugated systems for materials science and pharmaceuticals.

The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. researchgate.net Copper-free protocols have also been developed to avoid potential issues associated with the copper co-catalyst. organic-chemistry.org

Table 2: General Conditions for Sonogashira Coupling

| Component | Example | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic substrate |

| Terminal Alkyne | Phenylacetylene, Ethynyltrimethylsilane | Nucleophilic coupling partner |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst |

| Copper(I) Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Base and solvent |

| Solvent | THF, DMF | Reaction medium |

Buchwald-Hartwig Amination for Aryl Amine Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the synthesis of aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org For this compound, this transformation provides a direct route to N-substituted 2-(hexyloxy)anilines, which are important structural motifs in many biologically active compounds.

The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aryl amine product and regenerate the catalyst. libretexts.org The development of various phosphine ligands has been crucial to the reaction's broad substrate scope and high efficiency, allowing for the coupling of a wide range of amines under relatively mild conditions. nih.govacsgcipr.org

Table 3: Key Components in Buchwald-Hartwig Amination

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Amine | Primary or secondary amines, Ammonia equivalents | Nucleophilic nitrogen source |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst |

| Ligand | XPhos, RuPhos, BINAP | Stabilizes and activates the catalyst |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Amine deprotonation |

| Solvent | Toluene, Dioxane | Anhydrous reaction medium |

Stille and Kumada Coupling Reactions

Stille Coupling utilizes a palladium catalyst to couple an organic halide with an organotin compound (stannane). organic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, as organostannanes are generally stable to air and moisture. When applied to this compound, it can form new C-C bonds with alkyl, vinyl, aryl, or alkynyl groups transferred from the organotin reagent. rsc.org The primary drawback of this method is the toxicity of the tin compounds. organic-chemistry.org

Kumada Coupling was one of the first transition metal-catalyzed cross-coupling reactions developed and involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.org This method is advantageous for its use of readily available and highly reactive Grignard reagents. nih.gov The reaction of this compound with various Grignard reagents provides an efficient route to alkylated or arylated arenes. orgsyn.org However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. organic-chemistry.org

Table 4: Comparison of Stille and Kumada Coupling Components

| Reaction | Nucleophile | Catalyst | Key Features |

|---|---|---|---|

| Stille | Organostannane (e.g., R-SnBu₃) | Palladium complex (e.g., Pd(PPh₃)₄) | High functional group tolerance; toxic reagents. organic-chemistry.org |

| Kumada | Grignard Reagent (e.g., R-MgBr) | Nickel or Palladium complex (e.g., NiCl₂(dppp)) | Highly reactive nucleophiles; limited functional group tolerance. organic-chemistry.orgrhhz.net |

Dual Catalytic Systems for Cross-Electrophile Coupling

Cross-electrophile coupling represents a modern approach to bond formation that couples two different electrophiles, often an aryl halide and an alkyl halide, in the presence of a reducing agent. Dual catalytic systems, frequently employing both nickel and another transition metal like cobalt, have emerged to control the selective coupling between the two electrophiles over undesired homocoupling. nih.gov

In such a system, one catalyst (e.g., nickel) would preferentially activate the aryl halide (this compound), while the second catalyst activates the alkyl halide. nih.gov This strategy allows for the formation of C(sp²)-C(sp³) bonds under reductive conditions, avoiding the need for pre-formed organometallic nucleophiles. This methodology expands the toolkit for creating complex molecules and can offer unique selectivity. nih.gov

Other Significant Transformation Reactions

Hydrolysis and Ring-Opening Processes

The term "hydrolysis" in the context of an aryl alkyl ether like this compound typically refers to the cleavage of the ether bond. The benzene ring itself is highly stable and does not undergo ring-opening under typical hydrolysis conditions. The reactivity is centered on the ether linkage (C-O).

Acidic Cleavage of the Ether Linkage:

Ethers are generally unreactive, but their cleavage can be accomplished under harsh conditions using strong acids, most commonly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol).

The subsequent step involves a nucleophilic attack by the halide ion. For an aryl alkyl ether, the cleavage mechanism depends on the nature of the alkyl group. In the case of this compound, the ether oxygen is bonded to an sp²-hybridized carbon of the benzene ring and a primary sp³-hybridized carbon of the hexyl group.

The reaction mechanism can proceed as follows:

Protonation: The ether oxygen is protonated by the strong acid.

Nucleophilic Attack: The halide ion (e.g., Br⁻ or I⁻) acts as a nucleophile. Attack at the sp²-hybridized aromatic carbon is disfavored. Therefore, the nucleophile will attack the less sterically hindered primary carbon of the hexyl group via an SN2 mechanism.

This cleavage would result in the formation of 2-bromophenol (B46759) and a 1-halohexane. If an excess of the hydrohalic acid is used, the initially formed alcohol can be converted into an alkyl halide.

Predicted Products of Ether Cleavage:

| Reactant | Reagent | Predicted Products | Mechanism |

|---|---|---|---|

| This compound | HBr (excess) | 2-Bromophenol and 1-Bromohexane (B126081) | SN2 |

| This compound | HI (excess) | 2-Bromophenol and 1-Iodohexane | SN2 |

It is important to note that diaryl ethers or ethers with tertiary alkyl groups may cleave through different mechanisms (e.g., SN1 for tertiary systems), but for a primary alkyl chain like the hexyloxy group, the SN2 pathway is expected to dominate.

Functionalization of Alkyl Chains (e.g., Bromomethylation, Iodination)

Functionalization of the saturated hexyloxy chain of this compound presents a different set of chemical challenges compared to reactions involving the aromatic ring or the ether linkage. The term "bromomethylation" typically refers to the introduction of a -CH₂Br group onto an aromatic ring, not an alkyl chain. Therefore, the focus here is on the halogenation of the hexyl group itself.

Free-Radical Bromination:

The hydrogens on the hexyl chain are not activated like benzylic hydrogens, which are adjacent to an aromatic ring. Benzylic C-H bonds are weaker due to the resonance stabilization of the resulting benzylic radical, making them highly susceptible to free-radical bromination with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or peroxide) and light.

In this compound, the carbon atom attached to the ether oxygen (C1' of the hexyl chain) is slightly activated by the adjacent oxygen, but the other methylene (B1212753) groups are typical of a saturated alkane. Free-radical bromination of the hexyl chain is possible but would likely suffer from a lack of selectivity, leading to a mixture of brominated isomers. The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps.

Potential Reagents for Alkyl Chain Bromination:

| Reagent | Conditions | Expected Outcome |

|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN), heat or light, non-polar solvent (e.g., CCl₄) | Mixture of mono-brominated isomers along the hexyl chain. |

| Bromine (Br₂) | UV light | Less selective bromination, potential for reaction at the aromatic ring if conditions are not strictly controlled for radical substitution. |

Iodination of the Alkyl Chain:

Direct iodination of a saturated alkyl chain using molecular iodine (I₂) is an energetically unfavorable process. More reactive iodinating agents are typically required. While methods for the iodination of alkyl chains exist, they often involve specific functional groups or precursors that are not present in the simple hexyloxy chain. Research into C-H bond activation could potentially offer pathways for such transformations, but specific, high-yielding methods for the selective iodination of a hexyl ether chain are not commonplace.

Advanced Derivatives and Functional Materials Research

Building Blocks for Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are a class of organic materials characterized by alternating single and double bonds, which results in delocalized π-electron systems. This electron delocalization is responsible for their unique electronic and optical properties. 1-Bromo-2-(hexyloxy)benzene is a valuable monomer for the synthesis of these materials, offering a combination of reactivity and processability.

Poly(p-phenylenevinylene) (PPV) and its derivatives are a prominent family of conjugated polymers known for their electroluminescent properties. researchgate.net The synthesis of PPV derivatives often involves polymerization reactions such as the Gilch, Heck, or Wittig reactions. rsc.orgdavidlu.net The incorporation of alkoxy side chains, such as the hexyloxy group found in this compound, is a common strategy to enhance the solubility of the resulting polymers in common organic solvents, which is crucial for their processing from solution. davidlu.netacs.org

The Gilch polymerization, for instance, proceeds via a base-promoted elimination reaction of a bis(halomethyl)benzene derivative. rsc.orgripublication.comnih.gov While specific polymerization of this compound via this route is not extensively detailed in readily available literature, the general mechanism suggests its potential as a monomer to create poly(2-hexyloxyphenylenevinylene). The ortho-positioning of the hexyloxy group can influence the polymer's conformation and packing, which in turn affects its electronic properties.

Another significant synthetic route is the Heck coupling reaction, a palladium-catalyzed process that couples an aryl halide with an alkene. davidlu.net This method offers mild reaction conditions and good control over the stereochemistry of the resulting vinylene linkages. This compound can, in principle, be copolymerized with divinylbenzene (B73037) or other divinyl monomers to yield PPV derivatives with the hexyloxy group positioned on the phenylene ring.

The table below summarizes key polymerization methods applicable to the synthesis of PPV derivatives.

| Polymerization Method | Catalyst/Reagent | Key Features |

| Gilch Polymerization | Strong base (e.g., potassium tert-butoxide) | Proceeds via a quinodimethane intermediate; suitable for producing high molecular weight polymers. rsc.orgdavidlu.net |

| Heck Coupling | Palladium catalyst (e.g., Pd(OAc)₂) | Mild reaction conditions; good control over all-trans geometry. davidlu.net |

| Wittig Reaction | Phosphorus ylide | A versatile method for forming carbon-carbon double bonds. |

Organic Electronic Materials Development

The development of novel organic materials is at the heart of progress in organic electronics. researchgate.netescholarship.orgscholaris.ca These materials offer advantages such as mechanical flexibility, low-cost fabrication, and tunable properties. This compound is a precursor for molecules and polymers that find applications in various organic electronic devices.

Organic light-emitting diodes (OLEDs) are a major application for conjugated polymers. tdl.orgrsc.orgresearchgate.net The emissive layer in an OLED is typically a conjugated polymer or a small molecule that emits light upon the recombination of electrons and holes. PPV derivatives are well-known for their use as emissive materials in OLEDs. researchgate.nettdl.org

The hexyloxy side chain in polymers derived from this compound can influence the emission color by altering the electronic bandgap of the polymer. Furthermore, the solubility imparted by this group allows for the formation of uniform thin films, which is critical for efficient device performance. The bromo-functionality allows for further chemical modifications, enabling the attachment of other functional groups to fine-tune the material's properties, such as its charge-transporting capabilities or emission efficiency. Polymers with alkoxy substituents have been shown to be effective in OLEDs. tdl.org

Organic photovoltaics (OPVs), or organic solar cells, utilize organic materials to convert sunlight into electricity. researchgate.netnih.govosti.gov The active layer of an OPV device is typically a blend of an electron-donating and an electron-accepting material. Conjugated polymers, including derivatives of PPV, are often used as the electron donor. rsc.orgresearchgate.netrsc.org

The efficiency of organic electronic devices is heavily dependent on the ability of the active materials to transport charge carriers (electrons and holes). rsc.orgnih.govsemanticscholar.org The charge carrier mobility in conjugated polymers is influenced by factors such as the degree of order in the polymer chains and the electronic coupling between adjacent chains.

The presence of the hexyloxy side chain in polymers derived from this compound can affect the polymer's morphology and, consequently, its charge transport properties. While flexible side chains can sometimes disrupt close packing and reduce intermolecular charge hopping, they are essential for solubility and processability. The charge carrier mobility in unsubstituted PPV has been studied, with hole mobilities typically in the range of 10⁻⁵ cm²/Vs. rsc.orgd-nb.info The introduction of the ortho-hexyloxy group would be expected to modify this value due to both electronic and steric effects. Detailed studies on the charge transport properties of poly(2-hexyloxyphenylenevinylene) are needed to fully understand the impact of this specific substitution pattern.

Supramolecular Assembly and Non-Covalent Interactions

The unique electronic and steric characteristics of molecules containing bromo- and hexyloxy-substituted benzene (B151609) rings make them valuable building blocks in supramolecular chemistry. The interplay of halogen bonding, π-π stacking, and hydrophobic interactions, driven by the different moieties of the molecule, allows for the construction of highly ordered assemblies.

Halogen Bonding-Driven Architectures

The bromine atom in bromo-alkoxybenzene derivatives is a key player in directing supramolecular assembly through halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. frontiersin.orgnih.gov The strength of this interaction typically increases with the polarizability of the halogen, following the trend F < Cl < Br < I. frontiersin.orgnih.gov

In crystal engineering, these interactions are utilized to form specific, predictable architectures. For instance, studies on analogues such as 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene demonstrate the dominance of C–Br...π(arene) interactions in the crystal packing. semanticscholar.org In this arrangement, each bromine atom is positioned over a C–C bond of the central aromatic ring of an adjacent molecule, leading to the formation of molecular stacks. semanticscholar.org

Below is a table summarizing observed halogen bond distances in related bromo-aromatic compounds.

| Donor Moiety | Acceptor Moiety | Interaction Type | Distance (Å) |

| C-Br | π(arene) of adjacent molecule | C–Br...π(arene) | 3.475 |

| C-Br | N atom of N-heterocycle | C–Br...N | 2.909 |

| C-Br | Br atom of adjacent molecule | Br...Br | 3.414 |

| C-Br | Br atom of adjacent molecule | Br...Br | 3.506 |

This table is generated based on data from structurally related bromo-aromatic compounds to illustrate typical halogen bonding interactions. semanticscholar.orgmdpi.comnsf.govrsc.org

Studies of π-π Stacking and Exciplex/Excimer Formation in Assembled Systems

The phenyl group in hexyloxybenzene derivatives facilitates π-π stacking, another crucial non-covalent interaction that governs the self-assembly of aromatic molecules. mappingignorance.orgrsc.org These interactions, arising from electrostatic and dispersion forces between aromatic rings, are fundamental to the structure of materials like liquid crystals and conjugated polymers. mappingignorance.orgrsc.org

In the crystal structure of 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene, a combination of arene-arene π-stacking, C–H...Br hydrogen bonds, and Br...Br interactions dictates the molecular packing. semanticscholar.org The π-stacking in this system is characterized by an offset face-to-face arrangement of the central benzene rings, with a ring plane-to-centroid distance of 3.58 Å and an inter-centroid distance of 3.76 Å. semanticscholar.org

Beyond ground-state interactions, alkoxybenzene moieties can participate in the formation of excited-state complexes known as exciplexes. An exciplex is an excited-state complex formed between two different molecules, typically an electron donor and an electron acceptor. scienceopen.com The hexyloxy group, being electron-donating, can promote exciplex formation with suitable acceptor molecules.

Research comparing alkoxybenzenes with alkylbenzenes as electron donors in exciplex systems has shown that the presence of the oxygen atom significantly influences the photophysical properties. acs.org While the radiative rate constants (k_f) are similar, the non-radiative deactivation pathways, including intersystem crossing (k_isc) and internal conversion (k_nr), are considerably faster for alkoxybenzene exciplexes. acs.org This leads to lower fluorescence quantum yields and shorter lifetimes for exciplexes involving alkoxy-substituted donors. acs.org

| Donor Type | Relative Fluorescence Quantum Yield (Φf) | Key Finding |

| Alkylbenzenes | 1 (Reference) | Serve as a baseline for comparison. |

| Alkoxybenzenes | 0.2 - 0.5 | Non-radiative decay pathways are more prominent, reducing fluorescence efficiency. acs.org |

This table illustrates the comparative fluorescence quantum yields of exciplexes formed with different types of donor molecules.

Directed Self-Assembly of Hexyloxybenzene-Containing Motifs

Directed self-assembly (DSA) is a powerful strategy for creating highly ordered nanostructures by guiding the spontaneous organization of molecules or block copolymers on a pre-patterned substrate. mdpi.com The hexyloxybenzene motif, combining a rigid aromatic core with a flexible, hydrophobic alkyl chain, is an excellent component for designing molecules that undergo DSA.

The balance between intermolecular forces dictates the final assembled structure. For example, in studies of benzodithiophene derivatives, the number and position of attached alkoxy chains were found to cause dramatic structural changes in the resulting self-assembled monolayers. A competition between the π-stacking of the conjugated cores and the van der Waals interactions of the alkoxy chains leads to transformations from compact, core-driven line patterns to more open, chain-driven networks. semanticscholar.org

Similarly, in benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives, the balance between hydrophobic alkyl chains and hydrophilic polyethylene (B3416737) glycol (PEG) chains directs the self-assembly in aqueous solutions. BTAs with one alkyl chain and two PEG chains tend to form micellar structures, whereas those with two alkyl chains (a hydrophobic component similar in nature to the hexyloxy group) and one PEG chain form extended nanostructures like nanotapes and nanoribbons. reading.ac.uk This demonstrates how the hexyloxybenzene motif can be used to program the formation of specific, functional nano-architectures.

Development of Coordination Compounds and Ligands

The this compound structure can be modified to create sophisticated ligands for coordination chemistry. The oxygen of the hexyloxy group and potential donor atoms introduced elsewhere on the benzene ring can act as coordination sites, while the bromo- and hexyloxy-substituents can modulate the electronic properties and steric environment of the resulting metal complex.

Synthesis of Metal Complexes Featuring Hexyloxybenzene Ligands

Metal complexes incorporating ligands with bromo- and alkoxy-substituted benzene rings are typically synthesized through the reaction of a suitable metal salt with the protonated ligand in an appropriate solvent. For instance, Schiff base ligands, which are known for their excellent chelating ability, can be readily prepared from substituted salicylaldehydes. nih.gov

A common synthetic route involves the condensation of an amine with an aldehyde, such as 5-bromosalicylaldehyde (B98134) or a methoxy-substituted salicylaldehyde, to form the Schiff base ligand. nih.gov This ligand is then reacted with a metal salt (e.g., CrCl₃·6H₂O, FeCl₃·6H₂O, or MnCl₂) in an ethanol (B145695) solution. The mixture is refluxed for several hours, during which the metal-ligand complex precipitates. The resulting solid complex is then collected by filtration, washed, and dried. nih.gov This general procedure can be adapted for hexyloxy-substituted analogues to produce a variety of coordination compounds.

Similarly, alkoxy-functionalized phenoxy-imine ligands have been used to synthesize organoaluminum and zinc complexes. The reaction of the ligand with AlMe₃ or ZnEt₂ in toluene (B28343) yields the corresponding metal complexes. mdpi.com

Evaluation of Ligand Performance in Catalytic Systems

The electronic and steric properties of ligands play a critical role in determining the activity and selectivity of metal-based catalysts. mdpi.com The substituents on the hexyloxybenzene ring can be tuned to optimize the performance of a catalytic system.

For example, aluminum and zinc complexes featuring alkoxy-functionalized Schiff-base ligands have been evaluated as catalysts for the ring-opening polymerization (ROP) of ε-caprolactone. The catalytic activity was found to be strongly dependent on the metal center and the substitution pattern of the methoxy (B1213986) groups on the ligand. mdpi.com Aluminum complexes generally showed higher activity than their zinc counterparts. For both metals, ligands with a 3,4,5-trimethoxy substitution pattern produced more active catalysts than those with 2,4,6-trimethoxy or 2,4-dimethoxy patterns, highlighting the subtle electronic and steric effects of the alkoxy groups on catalytic performance. mdpi.com

In the field of C-H bond functionalization, palladium complexes have been used for the acetoxylation of arenes, including bromobenzene. The catalytic activity is significantly enhanced by using specifically designed cationic pyridinium-substituted ligands, demonstrating that the ligand structure is key to creating robust and highly active catalysts. umich.edu Furthermore, iron complexes with Schiff base ligands have shown high activity and selectivity for the challenging hydroxylation of benzene to phenol (B47542) using H₂O₂ as the oxidant. mdpi.com

| Catalyst System | Reaction | Key Performance Metric | Finding |

| [Al(L)(Me)₂] (L = 3,4,5-trimethoxy Schiff base) | ROP of ε-caprolactone | 99% conversion in 40 min | The position of alkoxy groups strongly influences catalytic activity. mdpi.com |

| [Zn(L)₂] (L = 3,4,5-trimethoxy Schiff base) | ROP of ε-caprolactone | k_obs = 63 × 10⁻⁴ min⁻¹ | Aluminum complexes are generally more active than zinc complexes. mdpi.com |

| Pd(OAc)₂ / Cationic Pyridinium Ligand | Acetoxylation of Bromobenzene | Enhanced turnover frequency | Ligand design is crucial for generating highly active C-H oxidation catalysts. umich.edu |

| Fe(II/III) Schiff Base Complexes | Benzene Hydroxylation | Up to 65% conversion, 98% phenol selectivity | Schiff base ligands can lead to highly selective iron-based oxidation catalysts. mdpi.com |

This table summarizes the performance of catalytic systems featuring ligands structurally related to this compound, demonstrating the influence of ligand design on catalytic outcomes.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic characteristics of 1-Bromo-2-(hexyloxy)benzene.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional conformation.

For instance, in a related compound, 1-bromo-2-chlorobenzene, DFT calculations have been used to determine its optimized geometry, showing good agreement with experimental data where available. Similar calculations for this compound would elucidate the spatial arrangement of the hexyloxy group relative to the brominated benzene (B151609) ring. The energy landscapes can also be explored to identify different conformers and the energy barriers between them, providing a deeper understanding of the molecule's flexibility.

Table 1: Representative Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-O Bond Length (Aromatic) | ~1.37 Å |

| O-C Bond Length (Alkyl) | ~1.43 Å |

| C-C-O-C Dihedral Angle | Variable (determines conformation) |

Note: The values in this table are illustrative and represent typical bond lengths for similar chemical environments. Actual values would be obtained from specific DFT calculations for this molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals can predict how a molecule will interact with other species.

For this compound, the HOMO is expected to be located primarily on the electron-rich benzene ring and the oxygen atom of the hexyloxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the aromatic ring, particularly influenced by the electron-withdrawing bromine atom, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These energy values are representative and would be determined precisely through quantum chemical calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It partitions the electron density into localized bonds and lone pairs, offering insights into hybridization, charge distribution, and intramolecular interactions. For this compound, NBO analysis can quantify the delocalization of electron density from the oxygen lone pairs into the aromatic ring and identify hyperconjugative interactions that contribute to the molecule's stability.

Local reactivity descriptors, such as Fukui functions and average local ionization energies, derived from the electron density, can pinpoint the most reactive sites within the molecule. For example, Fukui functions can predict the sites most susceptible to electrophilic, nucleophilic, and radical attack. In the case of this compound, these analyses would likely confirm the ortho and para positions of the benzene ring (relative to the hexyloxy group) as being activated towards electrophiles, while the carbon atom attached to the bromine would be a likely site for nucleophilic interaction.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can model the behavior of this compound over time, providing insights into its conformational dynamics and interactions with its environment.

The hexyloxy chain of this compound can adopt numerous conformations due to the rotation around its single bonds. MD simulations can explore the conformational landscape of this alkyl chain and its orientation relative to the benzene ring. For similar long-chain substituted benzenes, it has been observed that the alkyl chains can exist in either extended or more compact, folded conformations depending on the environment. These simulations can reveal the most probable conformations and the flexibility of the molecule, which are important for understanding its physical properties and how it interacts with other molecules.

The behavior of this compound can be significantly influenced by the solvent. MD simulations can be used to study how solvent molecules arrange around the solute and how this affects its conformation and reactivity. For example, in a nonpolar solvent, the molecule might adopt a more extended conformation, while in a polar solvent, interactions with the solvent could lead to different preferential arrangements.

Furthermore, due to its amphiphilic nature, with a polar head (the bromo-benzene-ether group) and a nonpolar tail (the hexyl chain), this compound may exhibit self-assembly behavior under certain conditions, such as at interfaces or in specific solvents. MD simulations can be employed to investigate the potential for molecules to aggregate and form organized structures, such as micelles or layers. Studies on other halogenated and alkoxy-substituted aromatic compounds have shown that intermolecular interactions like halogen bonding and π-π stacking can play a crucial role in directing self-assembly.

Prediction of Optical and Electronic Properties

The optical and electronic properties of this compound are fundamentally linked to its molecular structure. The presence of a bromine atom and a hexyloxy group on the benzene ring introduces asymmetry and alters the electron density distribution, which in turn influences its interaction with light. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are standard tools for predicting these properties.

For molecules with donor-acceptor characteristics, the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. In this compound, the hexyloxy group is expected to raise the energy of the HOMO, while the bromine atom and the benzene ring will influence the LUMO. A smaller HOMO-LUMO gap is generally associated with increased polarizability and potential for nonlinear optical activity.

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. The NLO response of a molecule is determined by its hyperpolarizability. In organic molecules, a large hyperpolarizability is often achieved by connecting electron-donating and electron-withdrawing groups through a π-conjugated system, like a benzene ring.

In this compound, the hexyloxy group acts as an electron donor and the bromine atom has a degree of electron-withdrawing character. This donor-acceptor setup can lead to a significant intramolecular charge transfer upon excitation, which is a key factor for NLO activity. Computational studies on similar brominated organic compounds have shown that the presence of bromine can enhance NLO properties. nih.gov

Theoretical calculations for related brominated dimethoxybenzaldehydes have been used to determine parameters such as dipole moment, linear polarizability, and second hyperpolarizability. nih.gov While specific values for this compound are not available, a hypothetical table of such calculated parameters is presented below to illustrate the type of data generated in these studies.

Hypothetical NLO Properties of this compound This table is for illustrative purposes and is based on general expectations for similar molecules, not on published data for this specific compound.

| Parameter | Symbol | Hypothetical Value | Unit |

| Dipole Moment | µ | 2.5 | Debye |

| Mean Polarizability | <α> | 25 x 10-24 | esu |

| First Hyperpolarizability | β | 15 x 10-30 | esu |

| Second Hyperpolarizability | γ | 50 x 10-36 | esu |

The photophysical behavior of a molecule, including its absorption and emission of light, can be effectively modeled using computational methods like TD-DFT. These calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum.

For this compound, the electronic transitions are expected to be of the π-π* type, characteristic of the benzene ring. The presence of the hexyloxy and bromo substituents will modulate these transitions. The electron-donating hexyloxy group is likely to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted benzene, while the bromine atom's effect can be more complex due to its dual role as a weak deactivator and an ortho-para director.

Computational models can also provide insights into the excited state properties of the molecule, which are crucial for understanding its fluorescence or phosphorescence behavior. The nature of the HOMO and LUMO provides information about the intramolecular charge transfer characteristics of the electronic transitions.

Below is a hypothetical data table illustrating the kind of photophysical data that would be obtained from a computational study of this compound.

Hypothetical Photophysical Data for this compound This table is for illustrative purposes and is based on general expectations for similar molecules, not on published data for this specific compound.

| Parameter | Symbol | Hypothetical Value | Description |

| Absorption Maximum | λmax | 285 nm | Wavelength of maximum light absorption. |

| Molar Absorptivity | ε | 3500 M-1cm-1 | Measure of how strongly the molecule absorbs light. |

| Oscillator Strength | f | 0.15 | A dimensionless quantity expressing the probability of a particular electronic transition. |

| HOMO Energy | EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | ELUMO | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | ΔE | 5.4 eV | Energy difference between the HOMO and LUMO. |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 1-Bromo-2-(hexyloxy)benzene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR Investigations

In ¹H NMR spectroscopy of this compound, the protons on the aromatic ring would appear as distinct signals in the downfield region (typically 6.8-7.6 ppm) due to the deshielding effect of the benzene (B151609) ring current. The ortho, meta, and para positions relative to the bromo and hexyloxy substituents would result in a complex splitting pattern, likely a series of doublets and triplets, reflecting the coupling between adjacent protons. The protons of the hexyloxy chain would appear in the upfield region. The -OCH₂- protons would be the most downfield of the alkyl chain (around 4.0 ppm) due to the adjacent oxygen atom. The subsequent methylene (B1212753) (-CH₂-) groups would appear progressively more upfield, with the terminal methyl (-CH₃) protons being the most shielded (around 0.9 ppm).

The ¹³C NMR spectrum would provide complementary information. The carbon atoms of the benzene ring would resonate between 110 and 160 ppm. The carbon atom bonded to the bromine (C-Br) would be expected around 112 ppm, while the carbon attached to the oxygen (C-O) would be significantly downfield, around 156 ppm. The carbons of the hexyloxy chain would appear in the aliphatic region of the spectrum (14-70 ppm), with the -OCH₂- carbon appearing around 70 ppm and the terminal -CH₃ carbon around 14 ppm.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.6 | 110 - 135 |

| C-Br | - | ~112 |

| C-O | - | ~156 |

| O-CH₂ | ~4.0 | ~70 |

| (CH₂)₄ | 1.3 - 1.8 | 22 - 32 |

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be necessary. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the hexyloxy chain and the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₇BrO), the molecular ion peak (M⁺) in the mass spectrum would appear as a pair of peaks of nearly equal intensity, a characteristic isotopic pattern for compounds containing one bromine atom (⁷⁹Br and ⁸¹Br). The expected m/z values for the molecular ions would be approximately 256 and 258 amu.

The fragmentation pattern would provide further structural information. Common fragmentation pathways would likely include the loss of the hexyloxy side chain or parts of it. Key fragments might include:

Loss of the hexyl group (C₆H₁₃): leading to a bromophenoxy cation.

Cleavage of the ether bond: generating a bromophenyl radical and a hexyloxy cation, or vice-versa.

Loss of a bromine atom: resulting in a hexyloxybenzene cation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be observed:

C-H stretching (aromatic): ~3050-3100 cm⁻¹

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

C-O-C stretching (ether): A strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-Br stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹.

Raman spectroscopy would provide complementary data, particularly for the non-polar bonds, and would be useful for observing the symmetric vibrations of the benzene ring.

X-ray Diffraction (XRD) for Solid-State Structure Determination

While spectroscopic methods provide data on the molecular level, X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms and molecules in the solid state.

Single-Crystal X-ray Diffraction for Molecular Conformation and Packing

A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the preferred conformation of the hexyloxy chain, which is typically an extended, all-trans conformation to minimize steric hindrance. The analysis would also show the orientation of the hexyloxy group relative to the plane of the benzene ring.

Furthermore, the crystal packing analysis would describe how the molecules arrange themselves in the crystal lattice. This arrangement is governed by intermolecular forces such as van der Waals interactions and potentially weak halogen bonding involving the bromine atom. Understanding the crystal packing is crucial for relating molecular structure to macroscopic properties of the material. Due to the lack of published crystal structures for this specific compound, a detailed description of its packing motif remains speculative.

Advanced Thermal Analysis Techniques

Advanced thermal analysis techniques are pivotal in characterizing the thermal properties and stability of materials. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide invaluable data regarding its decomposition behavior and phase transitions.

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of this compound. By heating a small sample of the compound at a constant rate, a TGA curve is generated, plotting mass loss versus temperature.

The onset temperature of decomposition, indicated by the initial drop in mass, provides a measure of the compound's thermal stability. The TGA curve can also reveal the number of decomposition steps and the mass loss associated with each step, offering insights into the degradation mechanism. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidative atmosphere (e.g., air) to investigate oxidative stability.

For this compound, TGA would determine the temperature range in which the compound is stable and the pattern of its thermal degradation. The analysis would quantify the residual mass at the end of the experiment, which could correspond to non-volatile decomposition products.

Hypothetical TGA Data for this compound

| Parameter | Description | Hypothetical Value |

| Onset Decomposition Temp. (Tonset) | The temperature at which significant mass loss begins. | e.g., 250 °C |

| Peak Decomposition Temp. (Tpeak) | The temperature of the maximum rate of mass loss. | e.g., 280 °C |

| Mass Loss (%) | The percentage of mass lost during decomposition. | e.g., 95% (indicating near-complete volatilization) |

| Residue (%) | The percentage of mass remaining at high temperature. | e.g., 5% |

Differential Scanning Calorimetry (DSC) for Phase Transition Studies